molecular formula C15H14N2OS B2799229 N-benzyl-N-(cyanomethyl)-3-methylthiophene-2-carboxamide CAS No. 1252294-30-6

N-benzyl-N-(cyanomethyl)-3-methylthiophene-2-carboxamide

Cat. No.: B2799229
CAS No.: 1252294-30-6
M. Wt: 270.35
InChI Key: KTOOFEMJVATDSB-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-3-methylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a carboxamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-3-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the benzyl and cyanomethyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Benzyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-3-methylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-3-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanomethyl and benzyl groups can enhance its binding affinity and specificity towards these targets. The thiophene ring may also play a role in its electronic properties, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylthiophene-2-carboxamide: Lacks the cyanomethyl group, which may affect its reactivity and biological activity.

    N-cyanomethyl-N-methylthiophene-2-carboxamide: Lacks the benzyl group, which may influence its binding affinity and specificity.

    N-benzyl-N-(cyanomethyl)benzamide: Contains a benzene ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

Uniqueness

N-benzyl-N-(cyanomethyl)-3-methylthiophene-2-carboxamide is unique due to the combination of the benzyl, cyanomethyl, and thiophene groups. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-12-7-10-19-14(12)15(18)17(9-8-16)11-13-5-3-2-4-6-13/h2-7,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOOFEMJVATDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N(CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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